8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Properties
CAS No. |
2770358-88-6 |
|---|---|
Molecular Formula |
C10H13BrClN |
Molecular Weight |
262.57 g/mol |
IUPAC Name |
8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-4,7,12H,5-6H2,1H3;1H |
InChI Key |
ZOMPMHUWRILXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC=C2)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-1,2,3,4-tetrahydroquinoline followed by the formation of the hydrochloride salt. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to receptor sites, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
The biological and chemical properties of tetrahydroquinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Substituent Effects on Tetrahydroquinoline Derivatives
Key Observations :
- Bromine Position : Bromine at position 8 (target compound) vs. position 6 (e.g., CAS 1187830-63-2) affects electronic distribution and binding interactions.
- Methyl Groups : Methyl at position 2 (target) reduces steric hindrance compared to dimethyl groups at position 4 (e.g., CAS 135631-91-3), which may hinder molecular rotation .
- Functional Groups: Methoxy (C10H13BrClNO) and fluoro (C9H9BrFN) substituents influence solubility and polarity, respectively .
Physicochemical and Stability Profiles
Biological Activity
8-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological potential.
The molecular formula of this compound is C10H13BrClN, with a molecular weight of 262.57 g/mol. Its synthesis typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroquinoline followed by the formation of its hydrochloride salt. The compound is characterized by its ability to undergo various chemical reactions such as oxidation and reduction, which can lead to the formation of different derivatives with potentially enhanced biological activity.
| Property | Value |
|---|---|
| CAS No. | 2770358-88-6 |
| Molecular Formula | C10H13BrClN |
| Molecular Weight | 262.57 g/mol |
| IUPAC Name | 8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline; hydrochloride |
| Purity | ≥95% |
| Origin | United States |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may inhibit certain enzymes by occupying their active sites or modulating receptor functions through binding to their sites. This mechanism can affect various signal transduction pathways within cells.
In Vitro Studies
Recent studies have focused on evaluating the in vitro biological activities of this compound:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in various assays.
- Enzyme Inhibition : It has been tested for its ability to inhibit albumin denaturation and other enzyme activities. For example, the IC50 values for albumin denaturation inhibition were found to be comparable to established anti-inflammatory drugs like ibuprofen .
Comparative Analysis
A comparative analysis with similar compounds reveals that while this compound shares structural similarities with other tetrahydroquinolines, variations in bromine positioning and additional substituents can significantly influence their biological activity. For instance:
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Ibuprofen | 81.50 | Albumin Denaturation |
| Ketoprofen | 126.58 | Albumin Denaturation |
| 8-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline | 77.38 - 92.08 | Albumin Denaturation |
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Properties : In a study comparing various synthesized derivatives of ibuprofen and their analogs including tetrahydroquinolines, it was found that some derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs .
- Antitryptic Activity : The antitryptic activity of this compound was also evaluated and found to be promising when compared to other known compounds in the same class .
Q & A
Basic: What synthetic methodologies are recommended for preparing 8-bromo-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride?
The synthesis typically involves hydrogenation of quinaldine derivatives followed by bromination at the 8th position. For example, hydrogenation of 2-methylquinoline under catalytic conditions (e.g., Pd/C) yields the tetrahydroquinoline scaffold, which is then brominated using reagents like N-bromosuccinimide (NBS) under controlled conditions . Subsequent hydrochloride salt formation enhances solubility for biological assays. Optimization of reaction parameters (temperature, solvent, and catalyst loading) is critical to achieving high yields and purity.
Basic: How can structural characterization of this compound be reliably performed?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., bromine at C8, methyl at C2) and ring saturation.
- Mass spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns.
- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in studies of structurally similar tetrahydroisoquinoline derivatives .
- HPLC : Ensures purity (>95%) and detects impurities from bromination side reactions .
Advanced: How do substituent positions (e.g., bromine at C8, methyl at C2) influence structure-activity relationships (SAR) in biological assays?
Comparative studies of halogenated tetrahydroquinolines show that bromine at C8 enhances steric bulk and electron-withdrawing effects, potentially improving receptor binding affinity. The methyl group at C2 may stabilize the tetrahydroquinoline ring conformation, altering pharmacokinetic properties. For example, replacing bromine with chlorine or fluorine (as in and ) reduces electrophilic reactivity but may increase metabolic stability . SAR validation requires systematic substitution and in vitro assays (e.g., enzyme inhibition, cytotoxicity).
Advanced: What experimental challenges arise in studying substitution reactions at the bromine position?
Bromine’s electronegativity can hinder nucleophilic substitution unless activated by electron-deficient conditions (e.g., Pd-catalyzed cross-couplings). Competing side reactions, such as dehydrohalogenation or ring oxidation, may occur under harsh conditions. Strategies include:
- Using palladium catalysts (e.g., Suzuki-Miyaura coupling for aryl group introduction).
- Protecting the tetrahydroquinoline nitrogen to prevent unwanted reactivity .
- Monitoring reaction progress via TLC or LC-MS to isolate intermediates.
Advanced: What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?
The compound’s bicyclic structure mimics natural alkaloids, enabling interactions with enzymes like monoamine oxidases (MAOs) or kinases. Bromine at C8 may act as a hydrogen bond acceptor or steric blocker, while the protonated amine (from the hydrochloride salt) enhances solubility and target binding. For example, related trifluoromethyl-tetrahydroquinolines exhibit MAO-B inhibition via hydrophobic interactions in the enzyme’s active site . Mechanistic studies should combine molecular docking, kinetic assays, and mutagenesis to validate binding modes.
Basic: How does the hydrochloride salt form impact stability and solubility?
The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., IC50 determination). However, hygroscopicity may require anhydrous storage conditions. Stability studies (e.g., accelerated degradation under heat/light) are essential to assess decomposition pathways, particularly for the bromine substituent, which may undergo hydrolytic dehalogenation .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
While specific toxicity data may be limited (as noted in and ), general precautions include:
- Using fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Storing in airtight containers under inert gas (e.g., N) to prevent oxidation.
- Disposing of waste via halogen-specific protocols due to bromine’s environmental persistence .
Advanced: How can researchers resolve contradictions in reported biological activity across similar tetrahydroquinolines?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities. For example, notes that 8-bromo-5-methyl derivatives show differing reactivity compared to chlorine analogs. To address this:
- Replicate studies under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).
- Use orthogonal analytical methods (e.g., NMR, LC-MS) to confirm compound identity and purity.
- Perform meta-analyses of published data to identify trends in substituent effects .
Advanced: What analytical challenges arise in quantifying trace impurities in synthesized batches?
Impurities from incomplete bromination or oxidation (e.g., dihydroquinoline byproducts) can co-elute with the target compound. Strategies include:
- Developing gradient HPLC methods with UV detection (λ = 254 nm for aromatic systems).
- Employing mass spectrometry to identify halogenated impurities.
- Using preparative TLC or column chromatography for isolation and structural elucidation .
Advanced: What non-pharmaceutical applications exist for this compound in materials science?
The bromine and methyl groups confer unique electronic properties, making the compound a candidate for:
- Organic semiconductors: As a dopant to modify charge transport.
- Metal-organic frameworks (MOFs): As a ligand for constructing porous materials with halogen-specific binding sites .
Applications require collaboration with computational chemists to model electronic structures and experimentalists to validate material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
